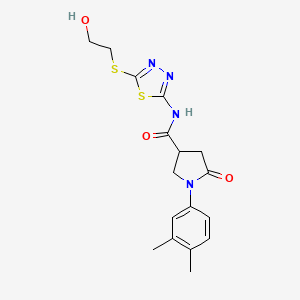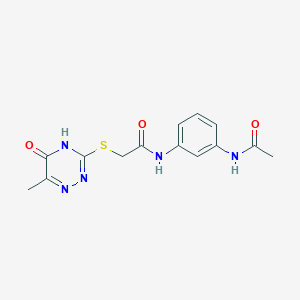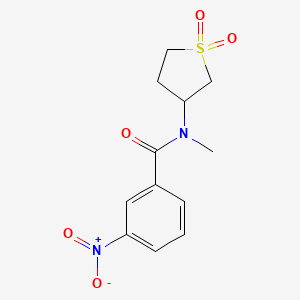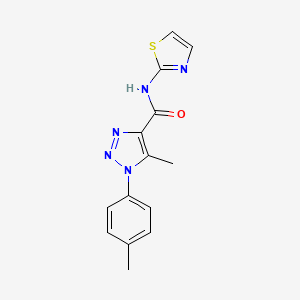![molecular formula C16H11Cl2NO2 B2701079 5-[(3,4-Dichlorophenoxy)methyl]-3-phenylisoxazole CAS No. 478066-22-7](/img/structure/B2701079.png)
5-[(3,4-Dichlorophenoxy)methyl]-3-phenylisoxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of a compound can be determined using various techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry . Unfortunately, specific information about the molecular structure of “5-[(3,4-Dichlorophenoxy)methyl]-3-phenylisoxazole” is not available in the literature.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility, and stability. These properties can be determined through experimental testing. Unfortunately, specific physical and chemical properties for “5-[(3,4-Dichlorophenoxy)methyl]-3-phenylisoxazole” are not available in the literature .Aplicaciones Científicas De Investigación
Chemical Synthesis and Structural Analysis :
- Isoxazole compounds, including derivatives similar to "5-[(3,4-Dichlorophenoxy)methyl]-3-phenylisoxazole," have been studied for their chemical synthesis processes and lithiation reactions. For example, Micetich and Chin (1970) explored the preparation and lithiation of 3,5-disubstituted isoxazoles, showing the formation of 4-lithio derivatives, which are crucial intermediates in organic synthesis (Micetich & Chin, 1970).
- The crystal structure of isoxazole derivatives has also been a subject of study, as in the research by Al-Hourani et al. (2015), who analyzed the structures of tetrazole derivatives through X-ray crystallography (Al-Hourani et al., 2015).
Biological Activity and Pharmacological Applications :
- Isoxazole compounds have been investigated for their biological activities. For instance, Tai et al. (2002) studied the controlled-release formulations based on Hymexazol, an isoxazole derivative, for fungicidal effects (Tai et al., 2002).
- Vitale et al. (2013) synthesized a novel family of diarylisoxazoles and evaluated them as selective cyclooxygenase-1 (COX-1) inhibitors, indicating potential applications in anti-inflammatory and antiplatelet therapies (Vitale et al., 2013).
- Krogsgaard‐Larsen et al. (1991) developed novel excitatory amino acid receptor antagonists based on the isoxazole amino acid AMPA, demonstrating the potential for neuroprotection and the treatment of neurological disorders (Krogsgaard‐Larsen et al., 1991).
Material Science and Polymer Chemistry :
- The incorporation of isoxazole moieties into polymers for controlled release and other material science applications has been explored. For example, the study by Tai et al. (2002) on fungicidal copolymers highlights this application (Tai et al., 2002).
Molecular Docking and Drug Design :
- Molecular docking studies, such as those conducted by Al-Hourani et al. (2015), provide insights into the potential interactions of isoxazole derivatives with biological targets, which is crucial for drug design and development (Al-Hourani et al., 2015).
Safety and Hazards
The safety and hazards of a compound are typically determined through toxicological studies. These studies assess the potential risks associated with exposure to the compound. Unfortunately, specific safety and hazard information for “5-[(3,4-Dichlorophenoxy)methyl]-3-phenylisoxazole” is not available in the literature .
Direcciones Futuras
The future directions for research on “5-[(3,4-Dichlorophenoxy)methyl]-3-phenylisoxazole” could include further studies to determine its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. Additionally, potential applications of the compound in various fields could be explored .
Propiedades
IUPAC Name |
5-[(3,4-dichlorophenoxy)methyl]-3-phenyl-1,2-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl2NO2/c17-14-7-6-12(8-15(14)18)20-10-13-9-16(19-21-13)11-4-2-1-3-5-11/h1-9H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWJWUJNUDAOSMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=C2)COC3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(3,4-Dichlorophenoxy)methyl]-3-phenyl-1,2-oxazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



methanone](/img/structure/B2701003.png)


![3-[Benzyl(methyl)amino]-6-methylthiochromen-4-one](/img/structure/B2701007.png)


![N-(2-chloro-4-fluorobenzyl)-2-[1-(2-thienylsulfonyl)piperidin-4-yl]propanamide](/img/structure/B2701013.png)
![1-Azaspiro[4.6]undecan-4-ol](/img/structure/B2701014.png)



